Canagliflozin 3-Glucuronide
Description
Properties
Molecular Formula |
C30H33FO11S |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,5R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1 |
InChI Key |
TYOYRLJPOYQWCE-RRCUNSKQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis via O-Glucuronidation
The most authoritative and widely accepted method for preparing this compound involves enzymatic glucuronidation of canagliflozin using uridine 5′-diphospho-glucuronosyltransferase enzymes (UGTs), particularly UGT1A9 and UGT2B4. This process mimics the in vivo metabolic pathway and is typically performed in vitro using human liver microsomes or recombinant UGT enzymes.
- Substrate: Canagliflozin (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
- Enzymes: Recombinant UGT1A9 and UGT2B4 or human liver microsomes
- Cofactor: Uridine 5′-diphospho-glucuronic acid (UDPGA)
- Conditions: Incubation at 37°C with optimal pH (typically 7.4), in buffer systems such as phosphate buffer saline
- Reaction: Transfer of glucuronic acid moiety from UDPGA to the 3-hydroxyl group of canagliflozin, forming canagliflozin 3-O-glucuronide
This enzymatic method is preferred for generating authentic metabolite standards for pharmacokinetic and toxicological studies.
Chemical Synthesis Approaches
While enzymatic synthesis is the primary route, chemical synthesis methods for glucuronide conjugates can be employed, albeit less commonly due to complexity and specificity challenges. These methods involve:
- Glycosylation reactions using protected glucuronic acid derivatives and canagliflozin under controlled chemical conditions to selectively attach the glucuronic acid moiety at the 3-position.
- Use of protecting groups to avoid side reactions at other hydroxyl groups.
- Subsequent deprotection steps to yield the free glucuronide.
Due to the stereochemical complexity and need for regioselectivity, chemical synthesis is less favored for this compound and is mainly used for structural confirmation or analytical standard preparation.
Biosynthesis Using Microbial or Cell-Based Systems
Emerging methods include the use of genetically engineered microbial or mammalian cell systems expressing UGT enzymes to biosynthesize this compound. These systems provide scalable production and can be optimized for yield and purity but require advanced biotechnological infrastructure.
Analytical Characterization of this compound
The preparation of this compound is typically followed by rigorous analytical characterization to confirm identity, purity, and structure:
Research Findings on Preparation and Metabolism
- Canagliflozin is extensively metabolized in vivo primarily through O-glucuronidation by UGT1A9 and UGT2B4 enzymes forming metabolites M5 and M7, with M7 identified as this compound.
- The glucuronide metabolites are pharmacologically inactive and contribute significantly to drug clearance.
- The enzymatic glucuronidation pathway is considered to have low susceptibility to drug-drug interactions, making the metabolite formation stable and predictable.
- In vitro studies using recombinant enzymes and human liver microsomes have successfully produced this compound for pharmacokinetic and drug interaction studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Canagliflozin 3-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to Canagliflozin, facilitated by UGT enzymes. The compound can also undergo hydrolysis under certain conditions, breaking down into Canagliflozin and glucuronic acid.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UGT enzymes, buffer systems (e.g., phosphate buffer), optimal pH (around 7.4), and temperature (37°C).
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Major Products
The primary product of the glucuronidation reaction is this compound. Hydrolysis of this compound yields Canagliflozin and glucuronic acid.
Scientific Research Applications
Canagliflozin is an orally active renal sodium-glucose co-transporter 2 (SGLT2) inhibitor used to improve glycemic control in adults with type 2 diabetes mellitus (T2DM) . Canagliflozin's safety has been studied in patients with type 2 diabetes .
Pharmacokinetics of Canagliflozin
- It has a similar pharmacokinetic profile in healthy adults and patients with T2DM .
- Time to attain peak plasma concentrations vary .
Mechanism of Action
- Canagliflozin inhibits SGLT2 activity, decreasing renal glucose reabsorption and increasing urinary glucose excretion, thereby reducing plasma glucose .
- It increases insulin sensitivity, decreases gluconeogenesis, reduces body weight (approximately 300-400 kcal/day), and improves β-cell function .
Canagliflozin-3-O-β-D-Glucuronide
- Canagliflozin is glucuronidated mainly by UGT1A9 and UGT2B4 to two inactive O-glucuronide metabolites .
- One such metabolite is Canagliflozin-3-O-β-D-Glucuronide .
Clinical Trials and Safety
- The safety of canagliflozin has been evaluated in clinical trials involving thousands of patients with type 2 diabetes .
- Commonly reported adverse reactions include hypoglycemia (especially in combination with insulin or a sulphonylurea), vulvovaginal candidiasis, urinary tract infection, and polyuria .
Canagliflozin and Renal Impairment
- Canagliflozin's activity depends on renal function .
- Patients with moderate renal impairment may exhibit diminished responses to canagliflozin .
- A higher percentage of patients receiving canagliflozin experience a >30% reduction in eGFR from baseline compared to placebo, particularly in those with eGFR >=40 mL/min/1.73m2 .
Mechanism of Action
Canagliflozin 3-Glucuronide exerts its effects primarily through its parent compound, Canagliflozin. Canagliflozin inhibits the SGLT2 co-transporter in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This leads to lower blood glucose levels in patients with type 2 diabetes. The glucuronidation of Canagliflozin enhances its solubility and facilitates its excretion from the body.
Comparison with Similar Compounds
Comparison with Similar 3-Glucuronide Compounds
Structural and Functional Diversity of 3-Glucuronides
3-Glucuronides span diverse compound classes, including flavonoids, opioids, urolithins, and steroids. Their biological activities and analytical methodologies vary significantly:
Table 1: Key 3-Glucuronide Compounds and Properties
Analytical Methodologies
- Quercetin 3-glucuronide : Validated HPLC methods achieve precision (RSD < 2%) and accuracy (mean recovery >102%) for quantification in plant extracts .
- Urolithin glucuronides : NMR and HPLC-DAD differentiate positional isomers (e.g., 3- vs. 8-glucuronide), critical for studying gut microbiota-derived metabolites .
- Estrone 3-glucuronide: Immunoassays with monoclonal antibodies enable sensitive detection in urine for reproductive health studies .
In contrast, analytical data for this compound remain unreported, highlighting a research gap.
Q & A
Basic Research Questions
Q. How is Canagliflozin 3-Glucuronide identified and quantified in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Key parameters include:
- Detection wavelengths : 360 nm for glucuronide conjugates (e.g., quercetin 3-glucuronide) and 205 nm for other analytes .
- Retention times : Standardized using reference compounds (e.g., 26.9 min for quercetin 3-glucuronide at 360 nm) .
- Validation : Include linearity, precision, and recovery studies. For example, in a study on SGLT-2 inhibitors, adenine-induced CKD rat plasma was analyzed using HPLC with a C18 column and acetonitrile-phosphate buffer mobile phase .
Q. What metabolic pathways contribute to this compound formation?
- Methodology :
- In vitro assays : Use liver microsomes or hepatocytes to study glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes.
- Tracer studies : Radiolabeled canagliflozin can track metabolite formation.
- Mass spectrometry (MS) : LC-MS/MS identifies glucuronide adducts based on mass shifts (+176 Da) and fragmentation patterns .
Q. What are the pharmacokinetic properties of this compound?
- Methodology :
- Animal models : Administer canagliflozin to rats with induced chronic kidney disease (CKD) and measure plasma concentrations via HPLC.
- Key parameters : Half-life (t½), area under the curve (AUC), and clearance. In adenine-induced CKD rats, canagliflozin improved physiological markers, suggesting altered metabolite kinetics .
Advanced Research Questions
Q. How can experimental design address variability in quantifying this compound across analytical methods?
- Methodology :
- Analytical Quality by Design (AQbD) : Optimize HPLC parameters (e.g., pH, mobile phase ratio) using central composite design (CCD) to define a robust "method operable design region" .
- Statistical validation : Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare inter-method variability. For example, conflicting retention times in different HPLC setups may require method recalibration .
Q. What experimental strategies resolve contradictions in this compound’s role in non-diabetic disease models?
- Methodology :
- Multi-omics integration : Combine pharmacokinetic data with transcriptomic/proteomic profiles in disease models (e.g., CKD, cardiovascular).
- Dose-response studies : Test graded canagliflozin doses in adenine-induced CKD rats to isolate metabolite-specific effects vs. parent drug actions .
- Mechanistic assays : Use siRNA knockdown of UGT isoforms to confirm glucuronide-specific pathways.
Q. How to optimize formulation stability studies for this compound in preclinical models?
- Methodology :
- Factorial design : Apply 2<sup>3</sup>-factorial designs (e.g., variables: excipient concentration, spheronization speed/time) to assess pellet disintegration and drug release profiles .
- Accelerated stability testing : Store formulations at 40°C/75% RH and monitor glucuronide degradation via HPLC.
Q. What statistical approaches are critical for interpreting contradictory data on this compound’s bioactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
